1-propyl-2,3-dihydro-1H-indene
Description
1-Propyl-2,3-dihydro-1H-indene is an alkyl-substituted derivative of the indane scaffold, a bicyclic system comprising a benzene ring fused to a cyclopentane ring . The propyl group is attached to the aliphatic portion (cyclopentane ring) of the indane core. Indane derivatives are widely studied for their versatility in medicinal chemistry, materials science, and forensic toxicology due to their tunable electronic and steric profiles .
Properties
CAS No. |
60584-82-9 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-propyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-7,10H,2,5,8-9H2,1H3 |
InChI Key |
DYCGOFGOWDKOKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in 12d, 12q) enhance antiproliferative activity by stabilizing interactions with tubulin .
- Halogenation (e.g., 4-chloro derivative) introduces polarity, useful in analytical applications .
- Aminoalkyl substituents (e.g., 5-(2-aminopropyl)) shift applications to neuropharmacology, as seen in novel cathinone derivatives .
Physicochemical and Structural Differences
Table 2: Physicochemical Properties of Selected Analogs
Structural Insights :
- Aminoalkyl-substituted analogs (e.g., 5-(2-aminopropyl)) exhibit lower logP values due to polar amine groups, aligning with their role in CNS-targeting drugs .
Analytical Differentiation
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing indane derivatives:
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